Cas no 188874-61-5 (7-Bromomethylquinoline Hydrobromide)

7-Bromomethylquinoline Hydrobromide is a brominated quinoline derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the bromomethyl functional group, which facilitates further modifications such as nucleophilic substitutions or cross-coupling reactions. The hydrobromide salt form enhances stability and solubility, making it suitable for controlled reactions in various synthetic applications. This compound is particularly valuable in the preparation of quinoline-based scaffolds for drug discovery, agrochemicals, and materials science. Its well-defined structure and consistent purity ensure reliable performance in complex synthetic pathways. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
7-Bromomethylquinoline Hydrobromide structure
188874-61-5 structure
Product Name:7-Bromomethylquinoline Hydrobromide
CAS No:188874-61-5
MF:C10H9Br2N
MW:302.993160963058
CID:115437
PubChem ID:21713086
Update Time:2025-10-28

7-Bromomethylquinoline Hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Quinoline,7-(bromomethyl)-, hydrobromide (1:1)
    • 7-(bromomethyl)quinoline hydrobromide
    • C-2274
    • SCHEMBL4603097
    • Quinoline,7-(bromomethyl)-,hydrobromide(1:1)
    • 7-(Bromomethyl)quinoline--hydrogen bromide (1/1)
    • SB72840
    • DTXSID30617246
    • 7-bromomethyl-quinoline hydrobromide
    • SY068266
    • 188874-61-5
    • MFCD11109979
    • 7-Bromomethylquinoline Hydrobromide
    • ZZBJLKLNROHUFU-UHFFFAOYSA-N
    • AT24126
    • 7-(broMoMethyl)quinoline HBr
    • AKOS015909114
    • 7-(bromomethyl)quinoline;hydrobromide
    • MDL: MFCD11109979
    • Inchi: 1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H
    • InChI Key: ZZBJLKLNROHUFU-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC2=CC=CN=C2C=1.Br

Computed Properties

  • Exact Mass: 300.91000
  • Monoisotopic Mass: 300.91017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • PSA: 12.89000
  • LogP: 4.08780

7-Bromomethylquinoline Hydrobromide Pricemore >>

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Additional information on 7-Bromomethylquinoline Hydrobromide

Introduction to 7-Bromomethylquinoline Hydrobromide (CAS No. 188874-61-5)

7-Bromomethylquinoline Hydrobromide, with the CAS registry number 188874-61-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a brominated derivative of quinoline, a heterocyclic aromatic compound with a wide range of applications in drug discovery and material science. The structure of 7-Bromomethylquinoline Hydrobromide consists of a quinoline ring substituted with a bromomethyl group at the 7-position, along with a hydrobromic acid counterion.

The synthesis of 7-Bromomethylquinoline Hydrobromide typically involves bromination reactions, where the quinoline ring undergoes electrophilic substitution at the activated position. This process is often facilitated by the presence of a directing group, such as an amino or hydroxyl group, which guides the bromine atom to the desired position on the ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

In terms of applications, 7-Bromomethylquinoline Hydrobromide has been explored for its potential in drug development. Quinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that the bromine substitution at the 7-position can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers have utilized computational modeling techniques to predict the bioavailability and toxicity profiles of this compound, providing valuable insights for its optimization as a therapeutic agent.

Another area where 7-Bromomethylquinoline Hydrobromide has shown promise is in material science. The quinoline framework is known for its π-conjugated system, which makes it suitable for applications in organic electronics. Recent research has focused on incorporating brominated quinolines into polymer blends and thin films to enhance their electronic properties. For instance, studies have demonstrated that these compounds can improve charge transport efficiency in organic photovoltaic devices, making them potential candidates for next-generation solar cells.

The stability and reactivity of 7-Bromomethylquinoline Hydrobromide under various conditions are critical factors influencing its practical applications. Thermal analysis studies have revealed that this compound exhibits good thermal stability up to certain temperatures, making it suitable for high-temperature processes. However, its reactivity towards nucleophilic substitution reactions must be carefully controlled to prevent unintended side reactions during synthesis or application.

In conclusion, 7-Bromomethylquinoline Hydrobromide (CAS No. 188874-61-5) is a versatile compound with potential applications in drug development and material science. Its unique chemical structure and functional groups provide a foundation for further research into its biological and electronic properties. As advancements in synthetic methods and computational modeling continue to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.

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